4-Ethyl-2,6-dinitrophenol
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Overview
Description
4-Ethyl-2,6-dinitrophenol is an organic compound with the molecular formula C8H8N2O5 and a molecular weight of 212.1595 g/mol . It is a derivative of phenol, characterized by the presence of two nitro groups (-NO2) and an ethyl group (-C2H5) attached to the benzene ring. This compound is known for its yellow crystalline appearance and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-Ethyl-2,6-dinitrophenol typically involves the nitration of ethylphenol. The process can be summarized as follows:
Nitration Reaction: Ethylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction conditions are crucial to ensure the selective nitration at the 2 and 6 positions of the benzene ring.
Purification: The crude product is purified through recrystallization from suitable solvents to obtain pure this compound.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield.
Chemical Reactions Analysis
4-Ethyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives using strong oxidizing agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-2,6-dinitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,6-dinitrophenol involves its ability to uncouple oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . The compound acts as an electron transfer agent, promoting the oxidation of other molecules .
Comparison with Similar Compounds
4-Ethyl-2,6-dinitrophenol can be compared with other nitrophenols, such as:
2,4-Dinitrophenol: Known for its use as a weight loss agent and its similar mechanism of action in uncoupling oxidative phosphorylation.
4-Methyl-2,6-dinitrophenol: Used as a reagent and oxidizing agent in various research applications.
2,6-Dinitro-4-methylphenol: Another derivative with similar chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.
Properties
CAS No. |
4099-63-2 |
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Molecular Formula |
C8H8N2O5 |
Molecular Weight |
212.16 g/mol |
IUPAC Name |
4-ethyl-2,6-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-2-5-3-6(9(12)13)8(11)7(4-5)10(14)15/h3-4,11H,2H2,1H3 |
InChI Key |
CIXQCVNMEAPWFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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